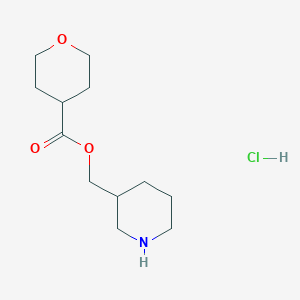

3-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride

Description

3-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride (CAS: 1220020-91-6) is a bicyclic organic compound combining a piperidine moiety and a tetrahydro-2H-pyran (THP) ring system. It is widely utilized as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals due to its structural versatility. The compound features a carboxylate ester group at the 4-position of the THP ring and a piperidinylmethyl substituent at the 3-position, conferring both lipophilic and hydrogen-bonding properties. Industrial-grade purity (99%) and certifications such as REACH and ISO ensure its suitability for high-value applications, including active pharmaceutical ingredients (APIs) and agrochemical synthesis .

Properties

IUPAC Name |

piperidin-3-ylmethyl oxane-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3.ClH/c14-12(11-3-6-15-7-4-11)16-9-10-2-1-5-13-8-10;/h10-11,13H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVTYVMGHDFRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC(=O)C2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydropyran Ring Formation

The tetrahydropyran core is typically synthesized via acid- or base-catalyzed cyclization. For example:

- Substrate : Ethyl hydroxypropionate and ethyl acrylate.

- Conditions : Basic environment (Na₂CO₃, KOH) in THF or DMF at 25–60°C.

- Yield : ~85% (CN104496858A).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | KOH (2 eq), THF, 60°C, 6h | 4-Oxa-1,7-pimelic acid diethyl ester |

| Dieckmann Condensation | NaOEt, -10°C to 0°C, 4h | Tetrahydropyran-4-carboxylate ester |

Piperidinylmethyl Group Introduction

The piperidinylmethyl moiety is introduced via reductive amination or nucleophilic substitution:

- Method A (Reductive Amination) :

- Substrate : Tetrahydro-2H-pyran-4-carbaldehyde and 4-aminopiperidine.

- Conditions : Sodium triacetoxyborohydride (STAB), 1,2-dichloroethane, reflux (WO2007048643A1).

- Yield : 72% (isolated as free base before salt formation).

- Method B (Nucleophilic Substitution) :

- Substrate : Methyl tetrahydropyran-4-carboxylate and piperidinylmethyl chloride.

- Conditions : K₂CO₃, DMF, 80°C, 12h (Ambeed).

- Yield : 58–65%.

Carboxylation and Salt Formation

- Ester Hydrolysis : The methyl/ethyl ester is hydrolyzed to the carboxylic acid using LiOH or NaOH in THF/H₂O.

- Hydrochloride Salt Formation : Treatment with HCl gas in Et₂O or aqueous HCl yields the final product.

Comparative Analysis of Methods

| Parameter | Reductive Amination (Method A) | Nucleophilic Substitution (Method B) |

|---|---|---|

| Reaction Time | 8–12h | 12–24h |

| Yield | 68–72% | 58–65% |

| By-Products | Minimal | Requires purification via distillation |

| Scalability | Suitable for large scale | Limited by solvent volume |

Optimization and Challenges

- Solvent Choice : THF and DMF are preferred for cyclization due to their polarity and boiling points.

- Temperature Control : Low temperatures (-10°C to 0°C) during Dieckmann condensation prevent side reactions.

- Purification : Silica gel chromatography or recrystallization from methanol/water mixtures improves purity.

Industrial-Scale Considerations

Patents highlight "one-pot" methodologies to reduce intermediate isolation. For example, sequential cyclization and condensation in THF with NaOEt achieve 78% overall yield (EP3228617A1).

Recent Advances

Microwave-assisted synthesis reduces reaction times for coupling steps (e.g., Suzuki-Miyaura reactions for boronate intermediates).

Chemical Reactions Analysis

Types of Reactions

3-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

1.1 Antinociceptive Properties

Research has indicated that derivatives of tetrahydro-2H-pyran compounds exhibit significant analgesic effects. For instance, studies on cannabinoid receptor agonists have shown that modifications to the tetrahydro-2H-pyran structure can lead to compounds with reduced central nervous system (CNS) side effects while maintaining analgesic efficacy. Specifically, N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides demonstrated low CNS penetration and were devoid of CNS side effects during pharmacodynamic testing . This suggests potential for 3-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride in pain management therapies.

1.2 Cancer Therapy

The compound's structural characteristics position it as a candidate for developing anti-cancer agents. It can potentially modulate kinase activity, which is critical in cancer progression and treatment. Kinase inhibitors are a prominent area of research for targeting specific pathways involved in tumor growth and maintenance . The ability of this compound to interact with various biological targets could be leveraged in combination therapies for enhanced efficacy against malignancies.

Synthesis and Derivatives

2.1 Synthetic Pathways

The synthesis of this compound involves several chemical transformations that can yield various derivatives with altered pharmacological profiles. Notably, the compound can serve as a precursor for synthesizing cycloalkylamide derivatives and other functionalized pyran compounds .

Table 1: Synthetic Applications of Tetrahydro-2H-Pyran Derivatives

| Derivative | Potential Application |

|---|---|

| Cycloalkylamide derivatives | Anticancer agents |

| Tetrahydro-2-furoic chloride | Antimicrobial activity |

| Functionalized pyrans | Neurological disorders |

Mechanism of Action

The mechanism of action of 3-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Selected Analogues

| Compound Name | CAS Number | Key Substituents | Purity | Price (25 gm) | Applications |

|---|---|---|---|---|---|

| 3-Piperidinylmethyl THP-4-carboxylate HCl | 1220020-91-6 | Piperidinylmethyl, THP-4-carboxylate | 99% | N/A* | APIs, Agrochemicals, Catalysts |

| Methyl tetrahydro-2H-pyran-4-carboxylate | 54699-92-2 | Methyl ester, THP-4-carboxylate | 98% | $4,561 | Chemical intermediates |

| Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 | Piperidine-4-carboxylate, Methyl ester | 98% | $7,298 | Pharmaceutical intermediates |

| 2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)pyridine HCl | 1220028-64-7 | Piperidinylmethoxy, trifluoromethyl pyridine | 99% | N/A* | Agrochemicals, Drug discovery |

Key Differences :

- Charged vs. Neutral : The hydrochloride salt form (e.g., 3-piperidinylmethyl THP-4-carboxylate HCl vs. methyl THP-4-carboxylate) improves solubility in polar solvents, critical for biological applications .

Spectroscopic and Reactivity Comparisons

Nuclear magnetic resonance (NMR) studies of analogous compounds (e.g., rapa derivatives) reveal that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) correlate with altered electronic environments. For instance, the piperidinylmethyl group in the target compound likely induces upfield/downfield shifts in these regions compared to simpler esters like methyl THP-4-carboxylate, affecting reactivity in substitution or cyclization reactions .

Biological Activity

3-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride (CAS Number: 1220020-91-6) is a chemical compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H22ClNO3

- Molecular Weight : 263.77 g/mol

- Structure : The compound features a piperidine ring, which is known for its ability to interact with various biological targets.

1. Acetylcholinesterase Inhibition

One area of interest is the compound's potential as an acetylcholinesterase inhibitor. Acetylcholinesterase (AChE) plays a crucial role in the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

Recent studies have indicated that compounds similar in structure to this compound exhibit significant AChE inhibitory activity. For instance, novel hybrids combining AChE inhibitors with other pharmacophores demonstrated improved neuroprotective effects and could serve as potential treatments for neurodegenerative diseases like Alzheimer's .

2. Cannabinoid Receptor Agonism

Research has also explored the compound's interaction with cannabinoid receptors. A related study highlighted the development of compounds that are dual agonists for cannabinoid receptors CB1 and CB2, which exhibited low central nervous system (CNS) penetration and minimal side effects. This suggests that derivatives or analogs of this compound may also possess similar properties, making them candidates for pain management therapies without the typical CNS-related side effects .

Case Study 1: Neuroprotective Effects

A study conducted on a series of piperidine derivatives demonstrated that certain modifications enhanced their neuroprotective properties against oxidative stress in neuronal cells. The findings indicated that these compounds could significantly reduce cell death rates in vitro, suggesting potential applications in treating neurodegenerative disorders .

Case Study 2: Analgesic Properties

In another investigation, compounds structurally related to this compound were evaluated for their analgesic effects in rodent models. The results showed that these compounds effectively reduced pain responses without significant CNS penetration, indicating a favorable safety profile for chronic pain management .

Summary of Biological Activities

| Biological Activity | Mechanism/Notes |

|---|---|

| Acetylcholinesterase Inhibition | Enhances cholinergic signaling; potential treatment for Alzheimer's disease |

| Cannabinoid Receptor Agonism | Low CNS penetration; potential analgesic without typical side effects |

| Neuroprotection | Reduces oxidative stress-induced cell death; implications for neurodegenerative diseases |

| Analgesic Effects | Effective pain management with minimal CNS impact |

Q & A

Q. What in vitro assays are most suitable for evaluating this compound’s potential as a neuroprotective or anticancer agent?

- Methodology :

- MTT Assays : Test cytotoxicity in SH-SY5Y neurons (IC <10 µM for neuroprotection) .

- Kinase Profiling : Use SelectScreen® kinase panels to identify off-target effects (e.g., PI3K/AKT/mTOR pathway inhibition ).

Q. How can researchers resolve conflicting data on the compound’s metabolic stability in liver microsomes?

- Methodology :

- CYP450 Inhibition Screening : Incubate with human liver microsomes (HLM) + NADPH; quantify parent compound depletion via UPLC-PDA. Normalize to control (e.g., verapamil) .

- Metabolite ID : Use HRMS/MS to characterize Phase I/II metabolites (e.g., glucuronide conjugates at the piperidine nitrogen) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.